5-Methoxyisoindoline

Description

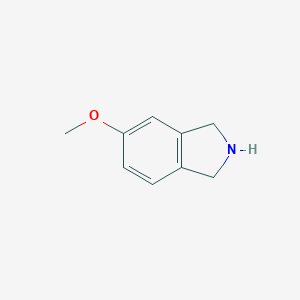

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBIUUBEQGUPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564163 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-88-1 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxyisoindoline: Structure, Properties, and Applications in Drug Discovery

Abstract: 5-Methoxyisoindoline is a heterocyclic organic compound built upon the privileged isoindoline scaffold. Characterized by a benzene ring fused to a pyrrolidine ring with a methoxy substituent at the 5-position, this molecule serves as a highly versatile and valuable building block in modern medicinal chemistry. Its structural features and favorable reactivity profile make it a sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthetic strategies, and critical applications, particularly in the fields of neuroscience and oncology research. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into leveraging this compound for novel therapeutic development.

The Isoindoline Scaffold: A Privileged Structure in Pharmacology

Heterocyclic compounds are the cornerstone of the pharmaceutical industry, forming the structural basis for a vast majority of active pharmaceutical ingredients (APIs).[1][2] Among these, the isoindoline core, a bicyclic framework where a benzene ring is fused to a five-membered pyrrolidine ring, holds a position of particular significance.[1][2] This scaffold is considered "privileged" because its derivatives have been shown to interact with a wide range of biological targets, leading to diverse medicinal and biological activities.[1]

The clinical and commercial success of drugs containing the isoindoline skeleton—such as the immunomodulator Lenalidomide, the anti-cancer agent Pomalidomide, and the diuretic Chlorthalidone—underscores the therapeutic potential embedded within this structural motif.[1][2] this compound, by incorporating an electron-donating methoxy group onto this core, presents a unique set of electronic and steric properties, making it an ideal starting point for synthetic exploration and drug design.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The fundamental structure of this compound consists of the isoindoline (2,3-dihydro-1H-isoindole) core with a methoxy (-OCH₃) group attached to the C5 position of the benzene ring. The presence of the secondary amine and the aromatic ring provides two key points for chemical modification. In laboratory and commercial settings, it is often supplied as a hydrochloride salt to improve its stability and solubility in aqueous media, which is a critical consideration for biological assays and formulation development.[3]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

For practical applications in a research setting, quantitative data is paramount. The properties of this compound hydrochloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride | [3] |

| Synonyms | This compound HCl | [3] |

| CAS Number | 1159822-61-3 | [3][4] |

| Molecular Formula | C₉H₁₁NO·HCl | [3] |

| Molecular Weight | 185.69 g/mol | [3] |

| Appearance | White powder | [3] |

| Purity | ≥ 99% (by HPLC) | [3] |

| Storage Conditions | Store at 0-8°C, protected from light and moisture | [3] |

Synthesis and Reactivity

Rationale for Synthetic Strategy

As a Senior Application Scientist, the choice of a synthetic route is governed by efficiency, scalability, and the availability of starting materials. Isoindolines are typically accessed via the chemical reduction of more oxidized nitrogen-containing precursors. A robust and common strategy involves the reduction of a corresponding phthalimide or isoindolinone derivative. This approach is advantageous because the phthalimide system is readily accessible through well-established chemistry and is generally stable, allowing for modifications to the aromatic ring before the final reduction step. The reduction of the two amide carbonyls to methylenes is a high-yielding transformation, often employing powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Representative Synthetic Protocol: Reduction of 5-Methoxyphthalimide

This protocol describes a reliable method for the laboratory-scale synthesis of this compound hydrochloride.

Step 1: Synthesis of 5-Methoxyphthalimide (Intermediate)

-

To a solution of 4-methoxyphthalic acid (1.0 eq) in water, add a stoichiometric amount of aqueous ammonia (1.0 eq).

-

Heat the mixture to evaporate the water, yielding the ammonium salt.

-

Strongly heat the resulting salt above its melting point (approx. 200-220°C) to induce cyclization and dehydration, forming 5-Methoxyphthalimide.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and recrystallize the crude product from ethanol to yield pure 5-Methoxyphthalimide.

Step 2: Reduction to this compound

-

In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 2.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of 5-Methoxyphthalimide (1.0 eq), synthesized in Step 1, in anhydrous THF to the LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC until all the starting material is consumed.

Step 3: Work-up and Conversion to Hydrochloride Salt

-

Cool the reaction mixture back to 0°C.

-

Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and to produce a granular, easily filterable aluminum salt precipitate.

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude this compound as an oil or low-melting solid.

-

Dissolve the crude product in diethyl ether and cool to 0°C.

-

Bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation of the hydrochloride salt is complete.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound hydrochloride.

Visualization of Synthesis

Caption: Logical workflow for utilizing this compound in drug discovery.

Safety and Handling

This compound, like many amine-containing heterocyclic compounds, should be handled with appropriate care in a laboratory setting. While specific toxicity data is limited, related compounds are classified as irritants. [5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Storage: Store in a tightly sealed container in a cool, dry place (0-8°C) away from light and oxidizing agents. [3]

Conclusion

This compound represents more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its robust and privileged isoindoline core, combined with the synthetically versatile methoxy group, provides a powerful platform for the generation of novel molecular entities. For researchers in neuroscience, oncology, and other therapeutic areas, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in the development of next-generation medicines.

References

- Fundamental chemical properties of 5-Methoxyindole. - Benchchem.

- This compound hydrochloride | 1159822-61-3 - ChemicalBook.

- 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride - Chem-Impex.

- This compound hydrochloride | C9H12ClNO | CID 50998827 - PubChem - NIH.

- 5-methoxy-2,6-dimethyl-2H-isoindole-4,7-dione - ChemSynthesis.

- 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum - ChemicalBook.

- 5-Methoxyindole | 1006-94-6 - ChemicalBook.

- 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. ResearchGate.

- 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase.

- 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum - ChemicalBook.

- 5-Methoxyindole | C9H9NO | CID 13872 - PubChem.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

- 5-methoxy-2,3-dihydro-1H-indole | C9H11NO | CID 10701974 - PubChem.

- CAS 13544-44-0 | Sigma-Aldrich.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate.

- Development and Application of Indolines in Pharmaceuticals - PMC - NIH.

Sources

5-Methoxyisoindoline CAS number 127168-88-1

An In-depth Technical Guide to 5-Methoxyisoindoline (CAS 127168-88-1)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS 127168-88-1), a key heterocyclic organic compound utilized in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a general synthetic approach, and describes robust analytical methodologies for its characterization and quality control. Furthermore, it explores its significant applications as a versatile building block in the synthesis of targeted therapeutic agents, including potential treatments for type 2 diabetes and cancer. Safety protocols and handling procedures are also summarized to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this important synthetic intermediate.

Introduction and Core Properties

This compound, also known as 5-Methoxy-2,3-dihydro-1H-isoindole, is a heterocyclic organic compound built upon an isoindole scaffold.[1] The core structure consists of a fused benzene and pyrrole ring, with a methoxy group (-OCH3) at the 5-position of the aromatic ring.[1] This methoxy group is a critical feature, influencing the compound's electronic properties, reactivity, and biological interactions by potentially enhancing lipophilicity, which can affect solubility and permeability in biological systems.[1] The "dihydro" designation indicates the saturation of the pyrrole ring, contributing to the molecule's stability compared to its fully unsaturated counterpart.[1]

The isoindoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous commercial drugs used to treat conditions ranging from multiple myeloma and inflammation to hypertension.[2][3][4] Consequently, this compound serves as a valuable intermediate for the synthesis of novel and complex therapeutic agents.[5][6]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 127168-88-1 | [1][7][8] |

| Molecular Formula | C₉H₁₁NO | [1][7] |

| Molecular Weight | 149.19 g/mol | [6][7] |

| Appearance | Colorless to yellow or brown liquid | [1][9] |

| Boiling Point | 254°C | [6] |

| Density | ~1.076 g/mL | [6] |

| Flash Point | 95°C | [6] |

| pKa (Predicted) | 9.56 ± 0.20 | [6] |

| Storage | 2-8°C, protect from light, keep in a dry place | [6][9][10] |

| Synonyms | 5-Methoxy-2,3-dihydro-1H-isoindole | [1][8] |

Note: Some properties, such as appearance, may vary depending on purity.

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are proprietary to commercial suppliers, a general and plausible route can be conceptualized based on established organic chemistry principles for isoindoline synthesis. A common approach involves the reductive amination or cyclization of a suitably substituted benzene derivative.

Conceptual Synthetic Workflow

The synthesis of isoindolines often starts from phthalimide or related precursors. For this compound, a logical starting material would be a 4-methoxy-substituted precursor that can be induced to cyclize. The following diagram illustrates a conceptual workflow for its synthesis.

Caption: Conceptual workflow for synthesis and purification.

Causality in Experimental Choices:

-

Starting Material Selection: The choice of a 4-methoxy substituted benzene derivative is crucial as the methoxy group directs the regiochemistry and is retained in the final product.

-

Reduction/Cyclization: A strong reducing agent would be necessary to convert nitrile or carbonyl groups into the amines or alcohols required for cyclization. The subsequent cyclization step is often acid or base-catalyzed, forming the stable five-membered pyrrolidine ring.

-

Purification Strategy: Post-synthesis, a multi-step purification process is essential.[11] Liquid-liquid extraction is used to separate the organic product from inorganic salts and water-soluble impurities.[11] Column chromatography on silica gel is a standard method to remove closely related organic impurities.[12] Finally, vacuum distillation can be employed for liquid compounds like this compound to achieve high purity by separating based on boiling point.[11]

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the structural identity and assess the purity of this compound, ensuring its suitability for downstream applications in drug synthesis.[13] An integrated workflow combining spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Integrated Analytical Workflow

The following diagram outlines a standard workflow for the comprehensive characterization of a synthesized batch of this compound.

Caption: Integrated workflow for analytical characterization.

Key Analytical Techniques and Expected Results

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary technique for structural confirmation. The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the two sets of methylene (-CH₂-) protons of the isoindoline ring. The splitting patterns and integration values confirm the connectivity. While specific spectral data for this exact CAS number is not publicly available in the search results, related methoxy-indole structures show methoxy protons (O-CH₃) as a sharp singlet around 3.7-3.8 ppm.[14][15]

-

¹³C NMR: The carbon spectrum complements the proton data, showing a unique signal for each carbon atom in a different chemical environment. This is crucial for confirming the substitution pattern on the aromatic ring and the overall carbon skeleton.

Mass Spectrometry (MS):

-

Purpose: MS is used to determine the molecular weight of the compound, providing definitive confirmation of the molecular formula.[16][17] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are typically used.[17][18]

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 149.19. For instance, in LC-MS/MS, a characteristic fragmentation pattern can be established for unequivocal identification, often involving the loss of the dimethylamino group in related tryptamine structures.[18]

High-Performance Liquid Chromatography (HPLC):

-

Purpose: HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds.[5]

-

Methodology: A reversed-phase column (e.g., C18) is typically used with a gradient elution of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure sharp peaks.[13]

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks detected at a specific UV wavelength (e.g., 254 nm).[13] For research-grade material, a purity of ≥97% is common.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial reagent and building block in the synthesis of more complex, biologically active molecules.[6][8] Its structure is a key component in creating derivatives for various therapeutic targets.

Key Application Areas:

-

Diabetes Research: It is used in the synthesis of Pyruvate Dehydrogenase Kinase (PDK) inhibitors, which are being investigated as potential therapeutics for targeting glucose and fat levels in type 2 diabetes.[8]

-

Oncology: The isoindoline scaffold is vital in cancer research. This compound serves as a reagent in the preparation of C20' ureas based on 20'-amino-vinblastine, which are designed to be effective against vinblastine-resistant cancer cell lines.[8] The broader isoindoline core is found in immunomodulatory drugs (IMiDs) like thalidomide and its analogs, used in treating multiple myeloma.[2][4]

-

Neuroscience: Isoindoline derivatives have shown promise in modulating biological pathways relevant to neuroscience, with research exploring their potential for developing drugs that target specific receptors for treating neurological disorders.[5][19]

The following diagram illustrates the role of this compound as a versatile intermediate.

Caption: Role as a key intermediate in drug development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The information below is a summary derived from available Safety Data Sheets (SDS).

Hazard Summary:

-

Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][20]

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[9][21] Use in a well-ventilated area or under a fume hood.[22] Avoid contact with skin, eyes, and clothing.[9][22] Do not breathe mist, vapors, or spray.[9]

Personal Protective Equipment (PPE) and First Aid:

| Precaution | Protocol | Reference(s) |

| Eye/Face Protection | Wear safety glasses with side-shields or a face shield. Ensure an eyewash station is readily available. | [20][21] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. | [21][22] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If ventilation is poor, use an approved respirator. | [9][20] |

| In Case of Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [9][21] |

| In Case of Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. | [9][21] |

| If Inhaled | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [9][21] |

| If Swallowed | Clean mouth with water and seek immediate medical attention. Do not induce vomiting. | [9][21] |

Storage and Disposal:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][22] It is recommended to keep it refrigerated (2-8°C) and protected from light.[6][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20][22] Do not let the chemical enter the environment.[9]

Conclusion

This compound (CAS 127168-88-1) is a structurally important and synthetically versatile building block in modern medicinal chemistry. Its unique isoindoline core, modified with a methoxy group, makes it a valuable precursor for creating a diverse range of complex molecules with significant therapeutic potential. Its application in the development of novel agents targeting diabetes, cancer, and neurological disorders underscores its importance to the drug discovery pipeline. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is essential for its effective and responsible use in advancing scientific research.

References

-

5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE. ChemBK. [Link]

-

2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. MDPI. [Link]

-

1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. ResearchGate. [Link]

-

Supporting information - General Procedure for the Methylation of Indoles and Pyrroles. The Royal Society of Chemistry. [Link]

-

Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed Central. [Link]

-

This compound hydrochloride | C9H12ClNO. PubChem. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

List of purification methods in chemistry. Wikipedia. [Link]

-

Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. [Link]

-

Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]

-

Synthesis of 5H-pyrido[4,3-b]indole by a modification of Pomeranz- Fritsch isoquinoline. Sciforum. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

-

How to isolate and purify indolizidine compounds? ResearchGate. [Link]

-

The chemistry of isoindole natural products. Beilstein Journals. [Link]

-

Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. National Institutes of Health. [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PubMed Central. [Link]

-

Development and Application of Indolines in Pharmaceuticals. PubMed Central. [Link]

-

Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. PubMed. [Link]

-

Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Royal Society of Chemistry. [Link]

-

Inhibition of 5-lipoxygenase as anti-inflammatory mode of action of Plectranthus zeylanicus Benth and chemical characterization of ingredients by a mass spectrometric approach. PubMed. [Link]

Sources

- 1. CAS 127168-88-1: 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE | 127168-88-1 [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 127168-88-1|this compound|BLD Pharm [bldpharm.com]

- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]

- 15. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]

- 16. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. chempoint.com [chempoint.com]

An In-Depth Technical Guide to the Physical Properties of 5-Methoxyisoindoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Methoxyisoindoline is a key heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, including its molecular structure, melting point, solubility profile, acidity constant (pKa), and spectroscopic data (NMR and IR). The methodologies for determining these properties are detailed, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility. This document is intended to be a vital resource for researchers, offering both foundational data and practical insights into the handling and application of this versatile compound.

Introduction: The Significance of this compound

This compound, a derivative of isoindoline, has emerged as a valuable intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structural framework, featuring a bicyclic system with a methoxy substituent on the benzene ring, imparts specific electronic and steric properties that are advantageous in drug design and materials science. In the pharmaceutical realm, the isoindoline scaffold is a component of several therapeutic agents, and the 5-methoxy substitution can significantly influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[1] Therefore, a precise and comprehensive characterization of its physical properties is not merely academic but a critical necessity for predictable and successful research and development.

This guide moves beyond a simple listing of data points, providing a deeper understanding of the experimental context and the interplay between the molecular structure of this compound and its macroscopic properties.

Molecular Structure and Core Identifiers

A foundational understanding of this compound begins with its molecular structure and key identifiers, which are essential for accurate documentation and sourcing.

| Property | Value | Source(s) |

| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-isoindole | N/A |

| CAS Number | 127168-88-1 | N/A |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | N/A |

| Canonical SMILES | COC1=CC2=C(C=C1)CNC2 | N/A |

The structure consists of a benzene ring fused to a pyrrolidine ring, with a methoxy group (-OCH₃) at the 5-position of the isoindoline core. This methoxy group, being an electron-donating group, influences the electron density of the aromatic ring and the basicity of the nitrogen atom.

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various chemical and biological systems. These properties are crucial for designing synthetic routes, developing formulations, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

| Property | Value | Source(s) |

| Melting Point | 70-80 °C | [2] |

This reported range suggests that the purity of the sample can influence the observed melting point. A sharp melting point within a narrow range (e.g., 1-2 °C) is indicative of high purity.

The determination of the melting point of this compound is most accurately performed using the capillary method. This technique relies on the principle that a pure crystalline solid will have a distinct and sharp melting point.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures efficient and uniform heat transfer from the heating block to the compound, preventing temperature gradients within the sample that could lead to an artificially broad melting range.

-

Slow Heating Rate: A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an inaccurate and broad melting point reading.

Caption: Workflow for Melting Point Determination.

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation.

| Solvent | Solubility | Source(s) |

| Water | Poorly soluble | [2] |

| Ethanol | Soluble | [2] |

| Chloroform | Soluble | [2] |

The hydrochloride salt of this compound is often utilized to enhance its aqueous solubility for biological assays and formulations.[1]

A systematic approach to determining solubility involves both qualitative and quantitative assessments.

Qualitative Methodology:

-

Solvent Screening: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a controlled temperature (e.g., room temperature) and observed for dissolution. The compound is classified as soluble, partially soluble, or insoluble.

Quantitative Methodology (e.g., Shake-Flask Method):

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Causality Behind Experimental Choices:

-

Equilibration Time: Allowing sufficient time for equilibration is essential to ensure that the solvent is truly saturated with the solute, leading to an accurate determination of the thermodynamic solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for obtaining reproducible and meaningful results.

Acidity Constant (pKa)

The pKa value of this compound is a measure of the acidity of its conjugate acid, the isoindolinium ion. This property is vital for understanding its behavior in physiological environments and for developing salt forms with desired properties.

A predicted pKa value for this compound is available, however, experimental verification is crucial for accurate applications.

Potentiometric titration is a reliable method for determining the pKa of a compound.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices:

-

Standardized Titrant: The use of a standardized titrant is essential for accurate determination of the equivalence point and, consequently, the pKa.

-

Inert Atmosphere: For compounds sensitive to oxidation or carbon dioxide absorption, performing the titration under an inert atmosphere (e.g., nitrogen) is necessary to prevent side reactions that could interfere with the acid-base equilibrium.

Spectroscopic Properties

Spectroscopic data provides a "fingerprint" of the molecule, enabling its identification, structural elucidation, and the assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the pyrrolidine ring, the NH proton, and the methoxy protons. The chemical shifts and coupling constants of these protons provide detailed information about their chemical environment and connectivity.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

Predicted ¹³C NMR Chemical Shift Ranges:

-

Aromatic Carbons: ~110-160 ppm

-

Methoxy Carbon: ~55 ppm

-

Methylene Carbons (Pyrrolidine Ring): ~45-55 ppm

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to assign the signals to the corresponding nuclei in the molecule.

Causality Behind Experimental Choices:

-

Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would obscure the signals of the analyte.

-

Reference Standard: TMS provides a reference point (0 ppm) for the chemical shift scale, allowing for the comparison of spectra recorded on different instruments.

Caption: General Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected Characteristic IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600-1620, 1450-1580 | C=C Stretch | Aromatic Ring |

| 1230-1270 | C-O Stretch | Aryl Ether |

| 1020-1075 | C-O Stretch | Aryl Ether |

| 1000-1250 | C-N Stretch | Amine |

ATR-FTIR is a common and convenient technique for obtaining the IR spectrum of a solid sample.

Methodology:

-

Sample Placement: A small amount of solid this compound is placed directly on the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Causality Behind Experimental Choices:

-

ATR Crystal: The ATR technique simplifies sample handling as it does not require the preparation of KBr pellets. The choice of crystal material (e.g., diamond, germanium) depends on the sample and the desired spectral range.

-

Good Contact: Ensuring firm contact between the sample and the ATR crystal is essential for obtaining a high-quality spectrum with good signal-to-noise ratio.

Solid-State Properties: X-ray Crystallography

While no public crystal structure of this compound is currently available, X-ray crystallography would be the definitive method to determine its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

For related isoindoline derivatives, crystal structures have been reported, revealing that the isoindoline core is typically planar.[3][4]

-

Crystal Growth: High-quality single crystals of this compound would need to be grown, for example, by slow evaporation of a solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed model of the molecule and its arrangement in the crystal lattice.

Synthesis and Purification Overview

A reliable synthesis and purification protocol is fundamental to obtaining high-purity this compound for research purposes. While specific, detailed procedures for this exact compound are not extensively published in readily accessible literature, general synthetic strategies for isoindolines can be adapted. A common approach involves the reduction of the corresponding phthalimide derivative.

Caption: A potential synthetic route to this compound.

Purification: Purification is a critical step to ensure the physical properties measured are representative of the pure compound. Common methods include:

-

Recrystallization: This technique is effective for purifying crystalline solids. The choice of solvent is crucial and is guided by the solubility data.

-

Column Chromatography: This method is used to separate the desired product from impurities based on their differential adsorption to a stationary phase.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in established experimental methodologies. While some data, such as a definitive melting point and qualitative solubility, are available, there remains a need for comprehensive, experimentally determined data for properties like pKa, detailed NMR and IR spectral assignments, and a single-crystal X-ray structure. The generation and publication of this data would be of significant value to the scientific community, enabling more precise and efficient utilization of this important synthetic building block in drug discovery and materials science. It is the author's hope that this guide will serve as a valuable resource and a catalyst for further investigation into the rich chemistry of this compound.

References

-

ChemBK. 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE - Introduction. [Link]

-

Ezemobi, F., North, H., Scott, K. R., Wutoh, A. K., & Butcher, R. J. (2014). Crystal structures of 2-methoxyisoindoline-1,3-dione, 1,3-dioxoisoindolin-2-yl methyl carbonate and 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl methyl carbonate: three anticonvulsant compounds. Acta Crystallographica Section E: Crystallographic Communications, 70(12), o456–o461. [Link]

-

Fortune, E., North, H., Scott, K. R., Wutoh, A. K., & Butcher, R. J. (2014). Crystal structures of 2-methoxyisoindoline-1,3-dione, 1,3-dioxoisoindolin-2-yl methyl carbonate and 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl methyl carbonate: three anticonvulsant compounds. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1257–o1262. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. "Crystal structures of 2-methoxyisoindoline-1,3-dione, 1,3-dioxoisoin" by Fortune Ezemobi, Henry North et al. [scholarworks.harding.edu]

- 4. Crystal structures of 2-methoxyisoindoline-1,3-dione, 1,3-dioxoisoindolin-2-yl methyl carbonate and 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl methyl carbonate: three anticonvulsant compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Scaffold: A Historical and Technical Guide to the Discovery and Synthesis of 5-Methoxyisoindoline

For Immediate Release

[CITY, State] – [Date] – 5-Methoxyisoindoline, a seemingly simple yet crucial heterocyclic scaffold, has played a pivotal role in the development of numerous pharmacologically active compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical and synthetic overview of this important molecule, from its initial discovery to modern synthetic approaches. By delving into the causality behind experimental choices and providing detailed protocols, this guide serves as an essential resource for those working with isoindoline-based structures.

Introduction: The Significance of the Isoindoline Core

The isoindoline ring system, a bicyclic structure composed of a fused benzene and pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid yet three-dimensional nature provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a methoxy group at the 5-position significantly influences the electronic properties and metabolic stability of the molecule, making this compound a particularly valuable building block in drug discovery. Derivatives of this core have shown a wide range of biological activities, underscoring the importance of efficient and scalable synthetic routes.

The Dawn of this compound: Early Synthetic Endeavors

While a definitive seminal publication detailing the absolute first synthesis of this compound remains elusive in readily available literature, its early preparations can be inferred from the development of general synthetic methods for substituted isoindolines. The two primary historical routes to the isoindoline core are the reduction of phthalimide derivatives and the reaction of α,α'-dihalo-ortho-xylenes with amines.

The Phthalimide Reduction Approach

One of the most established methods for the synthesis of isoindolines is the reduction of the corresponding phthalimide. This approach offers a straightforward pathway to the desired scaffold, leveraging commercially available or readily synthesized starting materials.

Conceptual Workflow: Phthalimide Reduction

Caption: General workflow for the synthesis of this compound via the phthalimide reduction pathway.

The logical precursor for this compound via this route is 4-methoxyphthalimide. The synthesis of this intermediate typically begins with 4-methoxyphthalic acid or its anhydride, which is then reacted with ammonia or a primary amine to form the imide.

Experimental Protocol: Synthesis of 4-Methoxyphthalimide (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxyphthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Ammonolysis: Add a source of ammonia, such as ammonium carbonate (1.5 eq), to the suspension.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold water and dry under vacuum to yield 4-methoxyphthalimide.

Causality of Experimental Choices:

-

Solvent: Glacial acetic acid is a common solvent for this transformation as it is polar enough to dissolve the reactants to some extent and has a high boiling point suitable for the reaction temperature.

-

Ammonia Source: Ammonium carbonate is a convenient solid source of ammonia that decomposes upon heating to provide ammonia in situ.

Reduction of 4-Methoxyphthalimide

The critical step is the reduction of the two carbonyl groups of the phthalimide ring. Historically, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) have been employed for this transformation.

Experimental Protocol: LiAlH₄ Reduction of 4-Methoxyphthalimide

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄, excess, e.g., 2-3 eq) in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF).

-

Addition of Phthalimide: Slowly add a solution of 4-methoxyphthalimide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C. The addition should be done cautiously to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or another suitable organic solvent. Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by distillation or chromatography.

Causality of Experimental Choices:

-

Reducing Agent: LiAlH₄ is a potent reducing agent capable of reducing amides and imides to the corresponding amines.[2][3] Its high reactivity necessitates the use of anhydrous conditions and careful quenching.

-

Solvent: Anhydrous THF is an ideal solvent as it is aprotic and can solvate the aluminum salts formed during the reaction.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture.

A more modern and often safer alternative to LiAlH₄ is catalytic hydrogenation. This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

The α,α'-Dihalo-o-xylene Cyclization Approach

Another classical and versatile method for constructing the isoindoline skeleton is the reaction of an α,α'-dihalo-ortho-xylene with a primary amine or ammonia. This method directly forms the heterocyclic ring in a single cyclization step.

Conceptual Workflow: Dihaloxylene Cyclization

Sources

An In-depth Technical Guide to the Biological Activity of 5-Methoxyisoindoline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and potential biological activities of 5-Methoxyisoindoline. Given the limited direct literature on this specific molecule, this document establishes a foundational framework for its investigation, drawing upon established methodologies for structurally related compounds. We will explore its synthesis, hypothesized primary biological targets, and a tiered experimental approach to elucidate its pharmacological profile.

Introduction: The Isoindoline Scaffold in Drug Discovery

The isoindoline core is a privileged heterocyclic scaffold found in a variety of biologically active compounds and approved drugs.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[3][4][5] The incorporation of a methoxy group, a common substituent in neuroactive compounds, suggests that this compound may possess significant biological activity, particularly within the central nervous system. This guide outlines a systematic approach to characterizing this potential.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for related indole and isoindoline derivatives.[6][7][8] A proposed multi-step synthesis is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Primary Biological Target Hypothesis: Monoamine Systems

Based on its structural features, this compound is hypothesized to interact with key components of the monoamine neurotransmitter systems. The isoindoline moiety is present in compounds known to target these systems, and the methoxy group is a feature of many psychoactive substances.[9]

Monoamine Transporters (DAT and SERT)

The dopamine transporter (DAT) and serotonin transporter (SERT) are critical for regulating neurotransmitter levels in the synaptic cleft.[10][11][12] Many therapeutic agents and drugs of abuse act by inhibiting the reuptake of dopamine and serotonin.[13][14] The structural similarity of this compound to known monoamine reuptake inhibitors makes DAT and SERT primary targets for investigation.

Monoamine Oxidase (MAO) Enzymes

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[15] Inhibition of these enzymes can lead to increased levels of neurotransmitters and is a therapeutic strategy for depression and neurodegenerative diseases.[16][17] The indole-like structure within this compound suggests a potential for interaction with MAO enzymes.

Experimental Workflows for Target Validation

A tiered approach is recommended to efficiently screen and characterize the biological activity of this compound.

Tier 1: Primary Target Binding and Functional Assays

The initial phase focuses on determining if this compound directly interacts with its hypothesized primary targets.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[18][19] These assays measure the displacement of a known radiolabeled ligand by the test compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for synaptosomal uptake assays.

Detailed Protocol: Synaptosomal Dopamine Uptake Assay [20][21]

-

Synaptosome Preparation: Dissect and homogenize the brain region of interest (e.g., striatum for DAT) in ice-cold homogenization buffer. Perform differential centrifugation to isolate the synaptosomal fraction.

-

Assay Setup: Pre-incubate the synaptosomal preparation with varying concentrations of this compound in an appropriate uptake buffer.

-

Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]-dopamine. To ensure specificity for DAT, other monoamine uptake inhibitors like desipramine (for NET) can be included.

-

Termination: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes on the filter and measure the internalized radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by plotting the percentage of inhibition against the concentration of this compound.

The potential for this compound to inhibit MAO-A and MAO-B can be assessed using commercially available kits or established spectrophotometric or fluorometric methods. [17][22] Detailed Protocol: Fluorometric MAO Inhibition Assay [22]

-

Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.

-

Assay Setup: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of this compound. Include known inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) as positive controls. [16]3. Reaction Initiation: Add a suitable substrate (e.g., kynuramine or a proprietary fluorogenic substrate) that produces a detectable product upon oxidation by MAO.

-

Detection: After a set incubation time, measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Tier 2: Secondary and Off-Target Screening

If significant activity is observed in the primary assays, a broader screening panel is warranted to assess selectivity and potential off-target effects. This can include binding assays for other neurotransmitter receptors and transporters.

Tier 3: Cellular and In Vivo Assays

Compounds showing high potency and selectivity in vitro should be advanced to cell-based and in vivo models to evaluate their functional effects and potential therapeutic utility.

The cytotoxic or antiproliferative effects of this compound can be evaluated against a panel of cancer cell lines.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed cancer cells (e.g., HCT116) in 96-well plates and allow them to adhere overnight. [23]2. Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

For compounds with potent CNS activity in vitro, in vivo behavioral assays in rodents are essential to characterize their pharmacological effects. For a suspected DAT/SERT inhibitor, models of depression (e.g., forced swim test) or locomotor activity monitoring can provide valuable insights. [9]

Data Summary and Interpretation

All quantitative data should be systematically organized for clear interpretation and comparison.

Table 1: Summary of In Vitro Potency for this compound

| Assay Type | Target | Parameter | Value (nM) |

| Binding Affinity | Human DAT | Ki | TBD |

| Human SERT | Ki | TBD | |

| Functional Activity | Dopamine Uptake | IC50 | TBD |

| Serotonin Uptake | IC50 | TBD | |

| Enzyme Inhibition | Human MAO-A | IC50 | TBD |

| Human MAO-B | IC50 | TBD | |

| Cytotoxicity | HCT116 Cells | IC50 | TBD |

(TBD: To Be Determined)

Conclusion

This compound represents a promising, yet under-investigated, chemical entity. Its structural features suggest a high probability of interaction with monoamine transporters and enzymes, making it a candidate for development as a CNS-active agent. The systematic, tiered approach outlined in this guide, from synthesis and primary target screening to cellular and in vivo validation, provides a robust framework for elucidating its biological activity and pharmacological potential. This structured methodology ensures scientific rigor and provides a clear path for decision-making in the early stages of drug discovery and development.

References

- Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI. (n.d.).

- Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - PubMed. (n.d.).

- Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry | Request PDF - ResearchGate. (n.d.).

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18).

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).

- Rapid determination of dopamine uptake in synaptosomal preparations - PubMed - NIH. (1983, October).

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020, May 19).

- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.).

- Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed. (2024, December 18).

- MAO Inhibition in Drug Discovery and Development - Charles River Laboratories. (2025, April 4).

- Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine - JoVE. (2025, July 8).

- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.).

- In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.).

- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs. (n.d.).

- Enzyme Inhibition Assays for Monoamine Oxidase | Request PDF - ResearchGate. (n.d.).

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14).

- Mechanisms of dopamine transporter regulation in normal and disease states - PMC - NIH. (n.d.).

- 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione - MDPI. (n.d.).

- CN110642770B - Preparation method of 5-methoxyindole - Google Patents. (2019, September 18).

- Serotonin transporter - Wikipedia. (n.d.).

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.).

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (n.d.).

- 5-Methoxyindole synthesis - ChemicalBook. (n.d.).

- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI. (n.d.).

- Dopamine transporter - Wikipedia. (n.d.).

- Serotonin Transporter (5-Hydroxytryptamine Transporter, SERT, SLC6A4) and Sodium-dependent Reuptake Inhibitors as Modulators of Pain Behaviors and Analgesic Responses - PubMed. (n.d.).

- Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents - ResearchGate. (2025, August 5).

- Serotonin Transporter (SERT, 5HT, 5-hydroxytryptamine) - Data Sheet. (n.d.).

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 6).

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - ResearchGate. (2025, October 15).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

- 8. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 9. Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 12. usbio.net [usbio.net]

- 13. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin Transporter (5-Hydroxytryptamine Transporter, SERT, SLC6A4) and Sodium-dependent Reuptake Inhibitors as Modulators of Pain Behaviors and Analgesic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 19. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 20. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 21. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 23. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Identifying and Validating the Pharmacological Targets of 5-Methoxyisoindoline

Abstract

The isoindoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. 5-Methoxyisoindoline, a key synthetic intermediate, is particularly implicated in the development of pharmaceuticals targeting neurological disorders[1]. However, its specific molecular targets remain largely uncharacterized. This guide abandons a conventional review of known interactions. Instead, it presents a comprehensive, field-proven workflow for the de novo identification, characterization, and validation of the potential pharmacological targets of this compound. By integrating predictive computational methods with robust in vitro validation assays, this document serves as a practical manual for researchers seeking to elucidate the mechanism of action for this and other novel chemical entities. We will detail the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references, thereby empowering drug development professionals to systematically uncover new therapeutic opportunities.

Introduction: The Isoindoline Scaffold and the Opportunity of this compound

The isoindoline heterocyclic core is a cornerstone of numerous bioactive compounds, demonstrating a remarkable range of pharmacological activities including anti-inflammatory, immunomodulatory, anti-neoplastic, and antihypertensive effects[2][3]. Approved drugs such as the immunomodulator lenalidomide and the antipsychotic lurasidone feature this core structure, highlighting its therapeutic versatility[3][4]. This compound (Figure 1) is a readily available derivative that serves as a crucial building block in organic synthesis, particularly for compounds aimed at treating neurological conditions[1].

C9H11NO, MW: 149.19 g/mol

Despite its role as a synthetic precursor, the intrinsic pharmacology of this compound itself is a scientific blind spot. Elucidating its direct molecular targets is a critical step that could unlock novel therapeutic pathways or reveal off-target effects of more complex derivatives. This guide provides the strategic and tactical framework for this endeavor.

Part 1: Hypothesis Generation - Identifying the Prime Suspects

Based on the established pharmacology of the broader isoindoline and isoquinoline classes, we can formulate a rational starting point for our investigation. The structural similarity of this compound to the core of known neuromodulatory agents suggests a high probability of interaction with key protein families in the central nervous system (CNS).

2.1 Monoamine G-Protein Coupled Receptors (GPCRs) The structural backbone of this compound is a component of ligands known to bind with high affinity to dopamine and serotonin receptors.

-

Dopamine Receptors: Novel 2,3-dihydro-1H-isoindoles have been designed with high affinity and selectivity for the dopamine D3 receptor[2]. The D3 receptor is a critical target in the treatment of psychosis and Parkinson's disease[5].

-

Serotonin (5-HT) Receptors: The isoindoline moiety is present in compounds targeting various 5-HT receptor subtypes, including the 5-HT7 receptor, which is implicated in mood disorders[6]. The atypical antipsychotic lurasidone, which contains a related isoindole structure, is a potent antagonist at D2, 5-HT2A, and 5-HT7 receptors, and a partial agonist at 5-HT1A receptors[4].

2.2 Key Central Nervous System Enzymes

-

Monoamine Oxidases (MAO): Isoquinoline derivatives are known reversible inhibitors of monoamine oxidases, particularly MAO-A[7]. MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters like dopamine and serotonin, and their inhibition is a validated strategy for treating depression and Parkinson's disease[8][9]. The related isatin scaffold is a known MAO-B inhibitor, further strengthening this hypothesis[3][10].

2.3 Protein Kinases The isoindolinone and isoindole-1,3-dione substructures, closely related to this compound, are found in numerous kinase inhibitors. In silico studies have predicted that isoindolin-1-ones may act as Cyclin-dependent kinase 7 (CDK7) inhibitors, and other derivatives have been evaluated against various kinases involved in cell proliferation pathways[11][12].

Part 2: The In Silico Investigation Workflow

Before committing to resource-intensive wet lab experiments, a systematic computational workflow can efficiently screen thousands of potential targets, refine our hypotheses, and prioritize experimental efforts. This self-validating system uses progressively more complex models to filter and rank candidate proteins.

3.1 Step-by-Step Methodology: In Silico Analysis

Protocol: Ligand-Based Target Prediction

The principle of molecular similarity posits that structurally similar molecules often share biological targets. Web servers like SwissTargetPrediction leverage this by comparing the query molecule's 2D and 3D features against a vast database of known active ligands[13][14].

-

Input Preparation: Obtain the canonical SMILES string for this compound.

-

Server Submission: Navigate to the SwissTargetPrediction web server[13]. Paste the SMILES string into the query box. Select "Homo sapiens" as the target organism.

-

Execution & Analysis: Initiate the prediction. The server will return a list of potential protein targets, ranked by probability. Analyze the top results, paying close attention to targets that align with our initial hypotheses (e.g., dopamine receptors, serotonin receptors, monoamine oxidases).

Protocol: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target. This allows us to virtually screen the top candidates from the target prediction step.

-

Receptor Preparation:

-

Download the 3D crystal structure of the highest-priority targets (e.g., Dopamine D3 Receptor, MAO-A) from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., AutoDock Tools), prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

-

Ligand Preparation:

-

Grid Box Definition:

-

Define a 3D grid box (search space) that encompasses the known active site or binding pocket of the receptor protein[16].

-

-

Docking Execution:

-

Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor, ligand, and grid box configuration file[17].

-

vina --config conf.txt --log log.txt

-

-

Results Analysis:

-

Vina will output several binding poses ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a more favorable predicted interaction.

-

Visualize the top-ranked pose to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. Favorable scores and plausible interactions strengthen the case for in vitro testing.

-

Part 3: The In Vitro Validation Workflow

Following the in silico prioritization, a phased in vitro experimental workflow is essential to definitively confirm and characterize the interaction between this compound and its predicted targets. The workflow is designed to first confirm binding (Primary Screen) and then quantify functional activity (Secondary Screen).

4.1 Step-by-Step Methodologies: In Vitro Assays

Protocol: Competitive Radioligand Binding Assay (Example: Dopamine D3 Receptor)

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

-

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human Dopamine D3 receptor.

-

Radioligand: [³H]-Spiperone or a similar high-affinity D3 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: this compound, serially diluted from 10 mM to 1 pM.

-

Non-specific control: A high concentration (e.g., 10 µM) of a known non-radiolabeled D3 antagonist like Haloperidol.

-

GF/B glass fiber filters, pre-soaked in polyethyleneimine (PEI).

-

-

-

In a 96-well plate, combine 50 µL test compound dilution, 50 µL radioligand (at a final concentration near its Kd), and 150 µL of receptor membrane preparation.

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific control.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Rapidly terminate the reaction by vacuum filtration through the GF/B filters using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Allow filters to dry, then add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = (Total binding) - (Non-specific binding).

-

Plot the percentage of specific binding versus the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Enzyme Inhibition Assay (Example: MAO-A)

This assay measures the ability of a compound to inhibit the catalytic activity of an enzyme. A common method detects hydrogen peroxide, a byproduct of MAO activity.

-

Materials: [20]

-

Enzyme Source: Recombinant human MAO-A.

-

MAO-A Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.

-

Substrate: Tyramine (preferred by MAO-A).

-

Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).

-

Test Compound: this compound, serially diluted.

-

Positive Control Inhibitor: Clorgyline.

-

-

Procedure:

-

In a black 96-well plate, add 10 µL of the test compound dilution or control.

-

Add 40 µL of a solution containing MAO-A enzyme and the detection reagents (HRP and probe).

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the MAO-A substrate (Tyramine).

-

Measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30 minutes) using a fluorescence plate reader (Ex/Em ≈ 535/590 nm for Amplex Red).

-

-

Data Analysis:

-

Determine the reaction rate (slope of fluorescence vs. time).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percentage of inhibition versus the log concentration of the test compound and fit the curve to determine the IC50 value.

-

Protocol: GPCR Functional Assay (Example: cAMP Accumulation for Gi-coupled Receptors)

If this compound binds to a Gi-coupled receptor (like D2/D3), it may act as an agonist (inhibiting cAMP production) or an antagonist (blocking an agonist's effect). This assay measures changes in intracellular cyclic AMP (cAMP).

-

-

Cell Line: HEK293 cells stably expressing the target receptor (e.g., Dopamine D3) and a cAMP biosensor (e.g., GloSensor).

-